8-(benzyloxy)-7-fluoro-5-iodoquinoline (CAS: 1973491-04-1) is a highly functionalized, orthogonally protected building block engineered specifically for the synthesis of central nervous system (CNS) active metalloenzyme inhibitors [1]. From a procurement perspective, its value is defined by three precisely positioned functional groups: a 5-iodo substituent that serves as a highly reactive handle for late-stage transition-metal-catalyzed cross-coupling, an 8-benzyloxy group that masks the strong metal-chelating properties of the underlying phenol during synthesis, and a 7-fluoro substituent that acts as a critical metabolic stability handle [1]. This specific substitution pattern allows chemists to construct complex, brain-penetrant 8-hydroxyquinoline derivatives—such as membrane-bound catechol O-methyltransferase (MB-COMT) inhibitors—without suffering from catalyst poisoning during synthesis or rapid phase II metabolic clearance in final in vivo applications [1].
Substituting 8-(benzyloxy)-7-fluoro-5-iodoquinoline with simpler analogs introduces catastrophic failures in either manufacturability or downstream pharmacological performance [1]. Attempting to use an unprotected 8-hydroxy-5-iodoquinoline baseline results in severe transition-metal catalyst poisoning during C5 cross-coupling, as the free 8-hydroxyquinoline motif acts as a potent bidentate chelator that sequesters palladium or copper catalysts [1]. Conversely, utilizing a 7-unsubstituted 8-(benzyloxy)-5-iodoquinoline yields final active pharmaceutical ingredients (APIs) that suffer from rapid phase II metabolism (glucuronidation and sulfation) at the 8-hydroxy position, resulting in unacceptably high in vivo clearance [1]. Furthermore, substituting the 7-fluoro group with a more lipophilic 7-trifluoromethyl (CF3) group causes severe steric clashes within target enzyme active sites (such as Leu-198 in COMT), completely abolishing biological activity [1].
The 8-benzyloxy protecting group is essential for enabling late-stage functionalization at the C5 position. Unprotected 8-hydroxyquinolines are notorious bidentate chelators that bind transition metals, effectively poisoning palladium catalysts during Buchwald-Hartwig or Ullmann-type couplings. By utilizing 8-(benzyloxy)-7-fluoro-5-iodoquinoline, chemists can successfully execute C-S bond formations (e.g., with thiophenols) using standard catalytic loadings (e.g., 5 mol% Pd2(dba)3 and Xantphos at 90°C), whereas the unprotected baseline would stall or require stoichiometric metal equivalents [1].
| Evidence Dimension | Catalyst viability in C5 cross-coupling |
| Target Compound Data | Enables high-yield coupling with catalytic Pd (e.g., 5 mol%) |
| Comparator Or Baseline | Unprotected 8-hydroxy-5-iodoquinolines (Causes severe catalyst sequestration) |
| Quantified Difference | Shifts reaction requirements from stoichiometric metal loading to standard catalytic viability. |
| Conditions | Pd-catalyzed C-S cross-coupling (e.g., Pd2(dba)3/Xantphos, dioxane, 90°C) |
Buyers must procure the benzyloxy-protected form to ensure scalable, cost-effective late-stage functionalization without consuming excessive amounts of expensive transition-metal catalysts.
The inclusion of the 7-fluoro substituent in this building block is a deliberate design choice to overcome the poor pharmacokinetic profiles of standard 8-hydroxyquinolines. In comparative studies, derivatives synthesized from 7-unsubstituted baselines exhibited high rat hepatocyte clearance due to rapid phase II metabolism (glucuronidation/sulfation) of the adjacent 8-hydroxy group. Derivatives synthesized from the 7-fluoro precursor demonstrated very low clearance and significantly extended in vivo half-lives, as the fluorine atom sterically and electronically shields the hydroxyl group from metabolic enzymes [1].
| Evidence Dimension | In vitro hepatocyte clearance |
| Target Compound Data | Very low clearance (extended PK half-life) |
| Comparator Or Baseline | 7-unsubstituted 8-hydroxyquinolines (High clearance) |
| Quantified Difference | 7-fluoro substitution blocks phase II metabolism, shifting the downstream API from a high-clearance to a low-clearance profile. |
| Conditions | Rat hepatocyte stability assay and in vivo PK studies |
Procuring the 7-fluoro building block is mandatory if the final synthesized compound is intended for in vivo applications requiring sustained systemic or central nervous system exposure.
While blocking phase II metabolism is critical, the choice of the blocking group at the C7 position is highly constrained by target enzyme active sites. When evaluating COMT inhibitors, derivatives utilizing a 7-fluoro substituent maintained potent nanomolar inhibition (pIC50 ~6.7–7.7). In contrast, substituting the 7-position with a larger trifluoromethyl (CF3) group completely abolished membrane-bound COMT (MB-COMT) inhibition due to a severe steric clash with the Leucine-198 sidechain in the active site [1].
| Evidence Dimension | Enzyme inhibition potency (MB-COMT) |
| Target Compound Data | Maintained nanomolar potency (pIC50 ~6.7–7.7) |
| Comparator Or Baseline | 7-CF3 substituted analogs (Inhibition completely abolished) |
| Quantified Difference | The compact 7-fluoro group preserves target binding, whereas the larger 7-CF3 group destroys affinity via steric clash with Leu-198. |
| Conditions | Recombinant human MB-COMT MTase Glo assay / X-ray co-crystal modeling |
Buyers must select the 7-fluoro derivative over bulkier fluorinated alternatives (like CF3) to successfully balance metabolic stability with target enzyme binding affinity.
This compound is the ideal starting material for developing central nervous system (CNS) active metalloenzyme inhibitors, particularly membrane-bound COMT inhibitors for Parkinson's disease and cognitive disorders. The 7-fluoro group ensures the final API resists rapid hepatic clearance, enabling sufficient blood-brain barrier penetration and sustained in vivo efficacy [1].
In medicinal chemistry workflows requiring extensive structure-activity relationship (SAR) exploration at the quinoline C5 position, this building block is highly preferred. The 8-benzyloxy group prevents the core scaffold from sequestering palladium or copper catalysts, allowing for efficient Buchwald-Hartwig, Suzuki, or Ullmann cross-coupling reactions to install diverse aryl, alkyl, sulfone, or sulfide substituents [1].
For applications requiring a masked metal-binding pharmacophore, this compound serves as an excellent precursor. Following the functionalization of the highly reactive 5-iodo position, the benzyloxy group can be orthogonally deprotected (e.g., via acidic cleavage or hydrogenation) to reveal the active 8-hydroxy bidentate chelator, which is essential for coordinating active-site metals like magnesium in target enzymes [1].